Cas no 3492-54-4 (2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine)

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is a versatile tertiary diamine compound featuring chloro and tetraethylamino functional groups. Its bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of quaternary ammonium compounds and cationic surfactants. The presence of reactive chloro and amine groups enables selective modifications, facilitating applications in polymer chemistry, corrosion inhibitors, and phase-transfer catalysis. The tetraethyl substitution enhances solubility in organic solvents while maintaining reactivity. This compound is characterized by its stability under standard conditions and compatibility with a range of industrial processes, offering utility in both research and specialty chemical manufacturing. Proper handling is advised due to its potential reactivity.
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine structure
3492-54-4 structure
Product Name:2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
CAS No:3492-54-4
MF:C11H25ClN2
MW:220.782602071762
CID:919684
PubChem ID:295937
Update Time:2025-10-31

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine
    • 1,3-Bis-N,N-diethylamino-2-chlor-propan
    • 2-chloro-tetra-N-ethyl-propane-1,3-diamine
    • Tetra-N-aethyl-2-chlor-propandiyldiamin
    • tetraneopentyl hafnium
    • tetra-N-ethyl-2-chloro-propanediyldiamine
    • 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
    • 2-Chloro-N1,N1,N3,N3-tetraethylpropane-1,3-diamine
    • 3492-54-4
    • NSC-165583
    • 94465-65-3
    • EINECS 305-349-5
    • NSC165583
    • 2-chloro-N~1~,N~1~,N~3~,N~3~-tetraethyl-1,3-propanediamine
    • 2-Chloro-N,N,N',N'-tetraethylpropane-1,3-diamine monohydrochloride
    • NSC 34972
    • SCHEMBL7893329
    • AKOS024332490
    • DTXSID70956388
    • 2-Chloro-N~1~,N~1~,N~3~,N~3~-tetraethylpropane-1,3-diamine
    • Inchi: 1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3
    • InChI Key: FSHOYFLJXMSRNC-UHFFFAOYSA-N
    • SMILES: ClC(CN(CC)CC)CN(CC)CC

Computed Properties

  • Exact Mass: 220.17100
  • Monoisotopic Mass: 220.1706265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48000
  • LogP: 2.27740

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C385838-250mg
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
3492-54-4
250mg
$ 70.00 2022-06-06
TRC
C385838-500mg
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
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$ 95.00 2022-06-06
TRC
C385838-2.5g
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
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2.5g
$ 365.00 2022-06-06

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine Related Literature

Additional information on 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

Professional Introduction to 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS No. 3492-54-4)

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine, with the chemical formula C₈H₁₈ClN₂, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number CAS No. 3492-54-4, has garnered attention due to its versatile applications in the development of various chemical intermediates and potential pharmacological agents.

The structure of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine features a chlorinated ethyl group attached to a diethylenediamine backbone. This unique configuration makes it a valuable building block for synthesizing more complex molecules. The presence of both nitrogen and chlorine atoms provides multiple sites for functionalization, enabling chemists to tailor its properties for specific applications.

In recent years, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine has been explored in the context of drug discovery and development. Its ability to serve as a precursor for more intricate structures has made it a subject of interest in medicinal chemistry. Researchers have leveraged its reactivity to develop novel compounds with potential therapeutic effects.

One of the most compelling aspects of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is its role in the synthesis of bioactive molecules. The diethylenediamine moiety is particularly useful in constructing heterocyclic compounds, which are known for their diverse biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.

The pharmaceutical industry has shown particular interest in 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine due to its potential as an intermediate in the production of targeted therapies. Its structural features allow for the introduction of various pharmacophores, making it a versatile tool in the chemist's arsenal. Recent studies have highlighted its utility in creating small-molecule inhibitors that modulate key biological pathways.

The synthesis of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine typically involves multi-step organic reactions, often starting from commercially available precursors. The chlorination step is critical and requires careful control to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these processes, making the compound more accessible for research and industrial applications.

In addition to its pharmaceutical applications, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine has found utility in materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in coordination chemistry. These complexes have potential applications in catalysis and as sensors for environmental monitoring.

The safety profile of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine is another area of focus. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment.

The future prospects for 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even greater role in the development of innovative chemical solutions. Its versatility and reactivity make it a cornerstone in both academic research and industrial chemistry.

The integration of computational methods into the study of 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine has also accelerated progress. Molecular modeling techniques allow researchers to predict the behavior of this compound in different environments, facilitating the design of experiments and optimizing synthetic strategies. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and computer scientists.

In conclusion, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS No. 3492-54-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role in drug discovery, materials science, and catalysis highlights its importance as a chemical intermediate. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation in organic synthesis and pharmaceutical development.

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